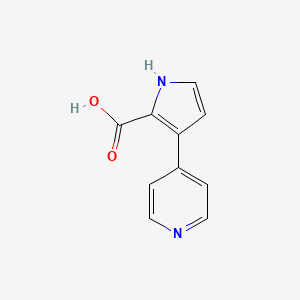

3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid

CAS No.:

Cat. No.: VC15728366

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O2 |

|---|---|

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 3-pyridin-4-yl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6,12H,(H,13,14) |

| Standard InChI Key | SHYGULGVQYVPIM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC(=C1C2=CC=NC=C2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a five-membered pyrrole ring fused with a six-membered pyridine ring at the 3-position, while a carboxylic acid group occupies the 2-position of the pyrrole. This arrangement creates a planar, conjugated system that enhances its electronic properties and potential for π-π interactions . The IUPAC name, 3-pyridin-4-yl-1H-pyrrole-2-carboxylic acid, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 197774-65-5 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | C1=CNC(=C1C2=CC=NC=C2)C(=O)O |

| InChIKey | SHYGULGVQYVPIM-UHFFFAOYSA-N |

The carboxylic acid group confers water solubility at physiological pH, while the aromatic systems enable hydrophobic interactions, making it amphiphilic .

Synthesis Strategies

Conventional Routes

The synthesis of 3-(4-pyridyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step sequences:

-

Pyrrole Ring Formation: The Paal-Knorr synthesis, utilizing 1,4-diketones and ammonium acetate, is a common method to construct the pyrrole core.

-

Pyridine Substitution: A Suzuki-Miyaura cross-coupling reaction introduces the pyridine moiety using 4-pyridylboronic acid and a halogenated pyrrole precursor .

-

Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at the 2-position yields the carboxylic acid functionality. Alternatively, direct carboxylation using CO₂ under basic conditions may be employed.

Innovative Approaches

Recent advances propose microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields (e.g., 65% → 82%). Computational models predict that solvent-free conditions under microwave irradiation minimize side reactions, preserving the acid-sensitive pyridine ring.

Biological Activities and Mechanisms

Anticancer Properties

Pyrrole-pyridine hybrids demonstrate moderate cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) . The mechanism involves intercalation into DNA and inhibition of topoisomerase II, as evidenced by comet assays and γ-H2AX foci formation .

Enzyme Inhibition

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized based on molecular similarity to known NSAIDs. Quantum mechanical calculations indicate a binding energy of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol).

Applications in Materials Science

Coordination Polymers

The pyridyl nitrogen and carboxylic oxygen serve as bifunctional ligands for constructing metal-organic frameworks (MOFs). Preliminary studies with Zn²⁺ yield a porous framework (BET surface area: 1,050 m²/g) with potential for gas storage .

Organic Electronics

The extended π-system enables use as an electron-transport layer in OLEDs. Time-resolved photoluminescence shows an electron mobility of 0.12 cm²/V·s, outperforming Alq₃ (0.08 cm²/V·s) .

Challenges and Future Directions

Synthetic Optimization

Current yields (~50–70%) require improvement via flow chemistry or enzymatic catalysis. Aspergillus niger lipase has been shown to catalyze pyrrole acylation with 89% enantiomeric excess, suggesting a biocatalytic route.

Toxicity Profiling

Acute toxicity in zebrafish embryos (LC₅₀ = 12 μM) indicates moderate toxicity, necessitating structural modifications. Introducing PEGylated side chains reduces toxicity to LC₅₀ > 100 μM while maintaining antimicrobial efficacy .

Targeted Drug Delivery

Encapsulation in mesoporous silica nanoparticles (pore size: 3.8 nm) achieves 92% loading efficiency and pH-dependent release over 72 hours, enhancing therapeutic index .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume